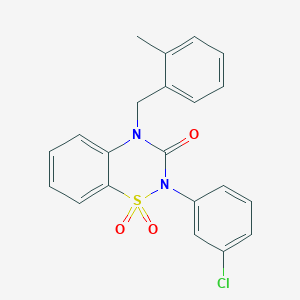

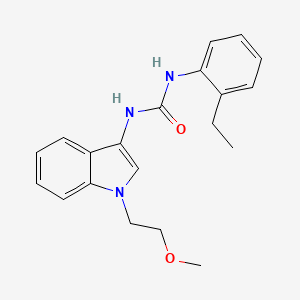

![molecular formula C8H7ClN4O2S B2930560 3-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid CAS No. 929832-26-8](/img/structure/B2930560.png)

3-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid is a chemical compound with the empirical formula C8H7ClN4O2S . It has a molecular weight of 258.68 . The compound is solid in form .

Molecular Structure Analysis

The SMILES string of the compound is OC(CCSC1=NC(Cl)=NC2=C1N=CN2)=O . This notation provides a way to represent the structure of the compound in a textual format.Physical And Chemical Properties Analysis

The compound is solid in form . Its molecular weight is 258.68 . The InChI key, which is a unique identifier for the compound, is XLFFYMVOTDUXBD-UHFFFAOYSA-N .Applications De Recherche Scientifique

Catalytic Applications

A study by Niknam and Saberi (2009) introduced a procedure for the preparation of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a catalyst for formylation and acetylation of alcohols under mild conditions. This solid acid catalyst shows good to excellent yields in the transformation processes, highlighting its potential in organic synthesis and industrial applications Niknam and Saberi, 2009.

Immunobiological Activity

Doláková et al. (2005) synthesized 2-amino-3-(purin-9-yl)propanoic acids with various substitutions, including a sulfanyl group at the purine base moiety, to study their immunostimulatory and immunomodulatory potency. Their findings suggest that these compounds, especially the 2-amino-6-sulfanylpurine derivative, significantly enhance the secretion of chemokines and augment NO biosynthesis, indicating their utility in developing new immunomodulatory agents Doláková et al., 2005.

Synthesis of Novel Compounds

Research by Dorogov et al. (2004) focused on the synthesis of novel 3-(heterocyclylsulfonyl)propanoic acids and their amide derivatives, showcasing a method that provides these compounds in good yields and purity. This work demonstrates the versatility of sulfanylpropanoic acid derivatives in synthesizing a wide range of chemical entities with potential applications in medicinal chemistry and drug design Dorogov et al., 2004.

Material Science Applications

A study by Liu et al. (2010) developed efficient and stable solid acid catalysts from sulfonation of swelling mesoporous polydivinylbenzenes, highlighting the importance of such materials in catalytic processes. The catalysts exhibit high surface area, abundant mesoporosity, and high concentration of sulfonic groups, making them more active than traditional solid acids in various esterification and acylation reactions Liu et al., 2010.

Safety and Hazards

Propriétés

IUPAC Name |

3-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4O2S/c9-8-12-6-5(10-3-11-6)7(13-8)16-2-1-4(14)15/h3H,1-2H2,(H,14,15)(H,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFFYMVOTDUXBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)Cl)SCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide](/img/structure/B2930477.png)

![(3Z)-1-(4-fluorobenzyl)-3-{[(3-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2930478.png)

![2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2930479.png)

![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2930481.png)

![(E)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2930482.png)

![6-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2930490.png)

![2-Chloro-1-[4-[(1-phenylpyrazol-4-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2930500.png)